molecular formula C3H6O4 B1234286 (2S)-2,3-dihydroxypropanoic acid CAS No. 28305-26-2

(2S)-2,3-dihydroxypropanoic acid

Cat. No. B1234286
CAS RN: 28305-26-2
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-REOHCLBHSA-N
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Description

Synthesis Analysis

Recent advances in the eco-sustainable synthesis of 3-hydroxypropanoic acid highlight the potential of catalytic chemical methods, showcasing an evolving landscape in the production of this valuable chemical. The stereoselective synthesis of related compounds, such as L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid, demonstrates the intricate methodologies developed to obtain specific stereochemical configurations from chiral intermediates, emphasizing the complexity and precision required in the synthesis of (2S)-2,3-dihydroxypropanoic acid and its derivatives (Pina, Falletta, & Rossi, 2011).

Molecular Structure Analysis

The molecular structure of (2S)-2,3-dihydroxypropanoic acid is characterized by its chiral center at the second carbon atom, which significantly influences its chemical behavior and reactivity. The presence of hydroxyl groups on adjacent carbon atoms imparts unique properties to the molecule, such as higher solubility in water and the ability to participate in specific chemical reactions that are critical for the synthesis of polymers and other organic compounds.

Chemical Reactions and Properties

(2S)-2,3-Dihydroxypropanoic acid's chemical properties are marked by its reactivity with various chemical agents, showcasing its versatility as a precursor for more complex chemical syntheses. Its reactivity under both acidic and basic conditions, leading to products like succinic acid or 3-hydroxypropanoic acid, respectively, highlights its potential in diverse synthetic pathways (Wu, Dutta, & Mascal, 2015).

Scientific Research Applications

  • Hard-Soft Acids and Bases (HSAB) Principle

    • Field : Chemistry
    • Application : Lactic acid can be used to understand the Hard-Soft Acids and Bases (HSAB) principle . This principle is a conceptual tool for thinking about patterns of Lewis acid-base reactivity .
    • Method : The application of lactic acid in this context involves its use as a Lewis base, which can donate a pair of electrons . The HSAB principle can be used to predict the equilibrium or speed of Lewis acid-base metathesis and displacement reactions .
    • Results : The HSAB principle helps in understanding the reactivity patterns of Lewis acids and bases, and lactic acid’s role as a Lewis base can be analyzed in this context .
  • Lewis Acids and Bases

    • Field : Chemistry
    • Application : Lactic acid is a Lewis base, and it can be used to understand the concept of Lewis acids and bases .
    • Method : A Lewis base is defined as any species that can donate a pair of electrons, and a Lewis acid is any species that can accept a pair of electrons . Lactic acid, being a Lewis base, can donate a pair of electrons .
    • Results : The Lewis definition of acids and bases expands the definition of acids to include substances other than the H+ ion . Lactic acid’s role as a Lewis base can be analyzed in this context .
  • Biosynthesis of Polysialic Acid

    • Field : Biochemistry
    • Application : Lactic acid plays a role in the biosynthesis of polysialic acid (PSA), a linear polyanionic polysaccharide . PSA is composed of N-acetylneuraminic acid (Neu5Ac), a monomer with α-2, 8 and/or α-2, 9 glycosidic bonds .
    • Method : The terminal polymerization pathway of PSA is constructed by exogenously expressing the neuA, neuD, and neuS genes . Duet series vectors are utilized to regulate the expression level of these genes .
    • Results : The results showed that the three genes, neuA, neuD, and neuS, were enhanced in the recombinant strain E. coli NA-05, with low copy, medium copy, and high copy, respectively . The effect of PSA synthesis under standard antibiotic pressure was remarkable .
  • Carbon Capture and Utilization (CCU) Product

    • Field : Green Chemistry
    • Application : Lactic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy .
    • Method : The electrochemical formic acid production process is used to produce lactic acid from CO2, water, and renewable energy .
    • Results : Emerging applications can handle diluted formic acid, and even require dilution . Examples are the use of formic acid as an energy vector, hydrogen gas carrier, syngas storage medium, and carbon source for bioprocesses .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves discussing potential future research directions. It could include unresolved questions, potential applications, or new methods of synthesis.


properties

IUPAC Name

(2S)-2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182557
Record name Glyceric acid, l-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2S)-2,3-dihydroxypropanoic acid

CAS RN

28305-26-2
Record name L-Glyceric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28305-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceric acid, l-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028305262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceric acid, l-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERIC ACID, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O316U8TKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Glyceric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2,3-dihydroxypropanoic acid
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Citations

For This Compound
2
Citations
T Parkkari - 2006 - core.ac.uk
The past fifteen years have been an exciting time for the cannabinoid research. Our understanding of the endogenous cannabinoid system (ECS) has continued to reveal the significant …
Number of citations: 0 core.ac.uk
AC Spivey, R Hanson, N Scorah… - Journal of chemical …, 1999 - ACS Publications
Each student is assigned an alkene and performs three dihydroxylation reactions: one racemic and two enantioselective variants. The products are characterized by 1H NMR, IR, MS, [a]…
Number of citations: 18 pubs.acs.org

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